



Application Note: Quantification of (±)8,9-DiHETrE-d11 by LC-MS/MS

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Compound of Interest		
Compound Name:	(±)8,9-DiHETrE-d11	
Cat. No.:	B15545878	Get Quote

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Introduction

(±)8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE) is a diol metabolite of the epoxyeicosatrienoic acid (EET) pathway. EETs, which are products of arachidonic acid metabolism by cytochrome P450 epoxygenases, are involved in various physiological processes, including the regulation of vascular tone and inflammation. The enzyme soluble epoxide hydrolase (sEH) converts EETs to their corresponding DiHETrEs, which are generally considered less biologically active. The quantification of DiHETrEs is crucial for studying the sEH pathway and its role in health and disease. (±)8,9-DiHETrE-d11 is a deuterated internal standard used for the accurate quantification of endogenous 8,9-DiHETrE in biological samples by mass spectrometry.[1] This application note provides a detailed protocol for the analysis of (±)8,9-DiHETrE-d11 using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

Quantitative Data

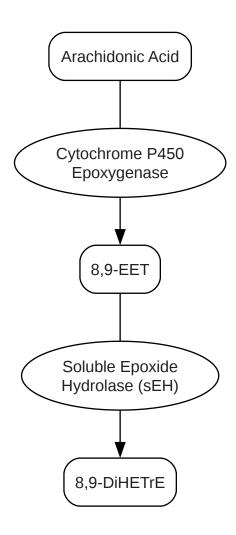
The following table summarizes the proposed Multiple Reaction Monitoring (MRM) transition for (±)8,9-DiHETrE-d11. The precursor ion is based on the molecular weight of the deuterated standard (349.6 g/mol), and the product ion and collision energy are inferred from the non-deuterated analog.[2]



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)	Polarity
(±)8,9-DiHETrE- d11	348.6	127.0	-30	Negative

Signaling Pathway

The formation of 8,9-DiHETrE is a key step in the metabolism of arachidonic acid-derived epoxides. The following diagram illustrates the conversion of 8,9-EET to 8,9-DiHETrE by soluble epoxide hydrolase.



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Caption: Formation of 8,9-DiHETrE from Arachidonic Acid.



Experimental Workflow

The overall workflow for the quantification of 8,9-DiHETrE using a deuterated internal standard is depicted below.



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Caption: Experimental workflow for 8,9-DiHETrE analysis.

Experimental Protocols Sample Preparation (Solid Phase Extraction)

This protocol is a general guideline and may require optimization for different biological matrices.

- Sample Spiking: To 100 μL of biological sample (e.g., plasma, tissue homogenate), add a known amount of (±)8,9-DiHETrE-d11 internal standard solution.
- Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
- Sample Loading: Load the spiked sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
- Elution: Elute the analytes with 1 mL of methanol.
- Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in 100 μ L of the initial mobile phase.

LC-MS/MS Analysis



Liquid Chromatography (LC) Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Gradient:
 - o 0-1 min: 30% B
 - 1-8 min: 30-95% B
 - o 8-9 min: 95% B
 - o 9-10 min: 30% B
- Injection Volume: 10 μL.
- Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Negative.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Ion Spray Voltage: -4500 V.
- Temperature: 500 °C.
- Collision Gas: Nitrogen.

Data Analysis:



The concentration of endogenous 8,9-DiHETrE is determined by calculating the peak area ratio of the analyte to the deuterated internal standard and comparing this ratio to a standard curve prepared with known amounts of non-deuterated 8,9-DiHETrE.

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References

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- 2. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health PMC [pmc.ncbi.nlm.nih.gov]
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